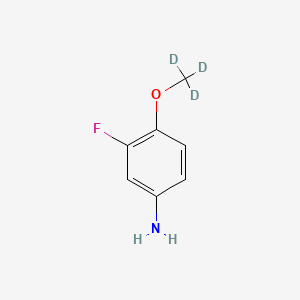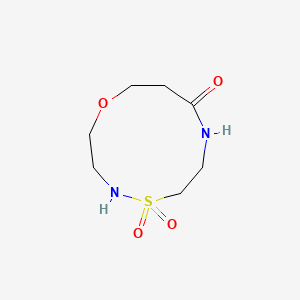
3-Fluoro-4-(methoxy-D3)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(2H3)methoxyaniline is a chemical compound that belongs to the aniline family. It is characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2H3)methoxyaniline can be achieved through several methods. One approach involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield 3-Fluoro-4-(2H3)methoxyaniline. This process involves the use of protection and deprotection steps for the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(2H3)methoxyaniline typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(2H3)methoxyaniline can participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom. Common reactions include:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, copper(I) chloride, and various halogen compounds. Reaction conditions often involve elevated temperatures and the use of solvents such as methanol and dimethylformamide .
Major Products Formed
Major products formed from these reactions include substituted anilines and other derivatives that can be used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
3-Fluoro-4-(2H3)methoxyaniline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(2H3)methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and fluorine atom influence the compound’s electronic properties, affecting its reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methoxyaniline: Similar structure but without the deuterium substitution.
4-Fluoro-3-methoxyaniline: Similar structure with different positions of the fluorine and methoxy groups.
2-Fluoro-4-methoxyaniline: Another isomer with different positions of the substituents.
Uniqueness
3-Fluoro-4-(2H3)methoxyaniline is unique due to the presence of the deuterium substitution, which can influence its chemical and physical properties, making it distinct from its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C7H8FNO |
|---|---|
Peso molecular |
144.16 g/mol |
Nombre IUPAC |
3-fluoro-4-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3 |
Clave InChI |
LJWAPDSCYTZUJU-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F |
SMILES canónico |
COC1=C(C=C(C=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)

![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13455628.png)


![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)




